molecular formula C25H22N4O3S B3213331 3-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide CAS No. 1115565-38-2

3-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide

Cat. No.: B3213331
CAS No.: 1115565-38-2
M. Wt: 458.5
InChI Key: CKWYWVOOSBTEEC-UHFFFAOYSA-N
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Description

3-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfanyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the imidazole ring.

    Final Coupling: The final step involves coupling the intermediate with N-phenylbenzamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

3-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.

    Material Science: Its unique functional groups can be utilized in the design of novel materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 3-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide depends on its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzyme active sites, potentially inhibiting or modulating their activity. The sulfanyl group may participate in redox reactions, while the carbamoyl and benzamide groups can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide is unique due to its combination of an imidazole ring, a sulfanyl group, and a benzamide moiety. This combination provides a distinct set of chemical properties and potential biological activities that are not commonly found in other compounds.

Properties

IUPAC Name

3-[2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3S/c1-32-22-13-6-5-12-21(22)28-23(30)17-33-25-26-14-15-29(25)20-11-7-8-18(16-20)24(31)27-19-9-3-2-4-10-19/h2-16H,17H2,1H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWYWVOOSBTEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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